Field: This research falls under the field of Neuroscience.
Application: The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research aimed to assess the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .
Method: The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .
Results: AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus . The findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .
Field: This research is in the field of Biophysics.
Application: The research investigates the effects of confinement on protein stability, which is relevant in a number of biological applications ranging from encapsulation in the cylindrical cavity of a chaperonin, translocation through pores, and structure formation in the exit tunnel of the ribosome .
Method: Using all-atom molecular dynamics simulations, the research shows that three pair interactions between side chains - hydrophobic (Ala-Phe), polar (Ser-Asn) and charged (Lys-Glu) - are substantially altered in hydrophobic, water-filled nanopores, relative to bulk water .
Results: When the pore holds water at bulk density, the hydrophobic pair is strongly destabilized and is driven to large separations corresponding to the width and the length of the cylindrical pore . As the water density is reduced, the preference of Ala and Phe to be at the boundary decreases, and the contact pair is preferred . Based on these results, the research argues and demonstrates that for a generic amphiphilic sequence, cylindrical confinement is likely to enhance thermodynamic stability relative to the bulk .
Field: This research is in the field of Nanomedicine.
Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
Method: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
Results: The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
Field: This research is in the field of Pharmacology.
Application: The research investigates the use of ALA-based prodrugs for enhanced photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells .
Method: The research involves the synthesis of cationic and anionic silver-indium-sulfide quantum dots (AIS QDs), which were subsequently loaded with ALA through electrostatic interaction for enhanced photodynamic therapy .
Results: The use of ala-based prodrugs for enhanced photodynamic therapy is a promising area of research in the field of pharmacology .
Field: This research is in the field of Material Science.
Application: The research investigates the use of a series of bola-type Ala–Phe dipeptides for 3D printing . 3D printing, or additive manufacturing, is a process of making three dimensional solid objects from a digital file .
Method: The research involves the study of chirality-driven molecular packing structure difference in a series of bola-type Ala–Phe dipeptides .
Results: The use of ala–phe dipeptides for 3d printing is a promising area of research in the field of material science .
Alanylphenylalanine is a dipeptide composed of two amino acids: L-alanine and L-phenylalanine. Its chemical formula is C₁₂H₁₆N₂O₃, and it features a peptide bond linking the carboxyl group of L-alanine to the amino group of L-phenylalanine. This compound is notable for its hydrophobic characteristics due to the presence of phenylalanine, which contains an aromatic side chain, and alanine, which has a simple aliphatic side chain. The structure can exist in both linear and cyclic forms, with the linear form being more prevalent under standard conditions .
Alanylphenylalanine exhibits several biological activities:
Alanylphenylalanine can be synthesized through several methods:
Alanylphenylalanine finds applications in various fields:
Studies have explored the interactions of alanylphenylalanine with various substances:
Alanylphenylalanine shares structural similarities with other dipeptides. Here are some comparable compounds:
Compound Name | Structure/Composition | Unique Features |
---|---|---|
Glycylphenylalanine | Glycine + Phenylalanine | Smaller size; less hydrophobic |
Leucylphenylalanine | Leucine + Phenylalanine | Larger side chain; more hydrophobic |
Valylphenylalanine | Valine + Phenylalanine | Branched chain; increased steric hindrance |
Alanylleucine | Alanine + Leucine | Combines properties of both amino acids |
Alanylphenylalanine is unique due to its specific combination of hydrophobic characteristics from both constituent amino acids, making it particularly interesting for studies related to protein folding and stability .
Alanylphenylalanine possesses the molecular formula C₁₂H₁₆N₂O₃ with a molecular weight of 236.271 g/mol [1] [2] [5]. The compound is officially designated by the Chemical Abstracts Service number 3061-90-3 and carries multiple systematic identifiers including PubChem CID 96814 and ChEBI ID CHEBI:73807 [2] [6]. The International Union of Pure and Applied Chemistry name for this dipeptide is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid [1] [2].
The chemical composition encompasses twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific dipeptide configuration [1]. The Simplified Molecular Input Line Entry System representation is CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N, which describes the molecular connectivity [1] [5]. The InChI Key OMNVYXHOSHNURL-WPRPVWTQSA-N provides a unique identifier for database searches and computational applications [1] [2].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O₃ [1] |
Molecular Weight | 236.271 g/mol [1] |
CAS Number | 3061-90-3 [1] |
Monoisotopic Mass | 236.116092 [5] |
Heavy Atom Count | 17 [7] |
Formal Charge | 0 [7] |
Alanylphenylalanine contains two defined stereocenters, both exhibiting the S configuration characteristic of L-amino acids [5]. The compound exists predominantly in the L-alanyl-L-phenylalanine configuration, maintaining the natural stereochemistry found in biological systems [1] [3]. The stereochemical designation indicates that both amino acid residues retain their L-configuration, resulting in a dipeptide with (2S,2'S) absolute configuration [1].
The stereochemical integrity is crucial for biological activity and molecular recognition properties. The L-configuration of both amino acid components ensures compatibility with biological systems and maintains the structural characteristics necessary for protein folding and enzymatic recognition [3]. The two asymmetric centers are located at the α-carbon atoms of both alanine and phenylalanine residues [5].
Table 2: Stereochemical Properties
Property | Value |
---|---|
Number of Stereocenters | 2 of 2 defined [5] |
Absolute Configuration | (2S,2'S) [1] |
Optical Activity | L-form [1] |
Chiral Centers | Alanine Cα and Phenylalanine Cα [5] |
The peptide bond linking the alanine and phenylalanine residues adopts a trans configuration, which is the thermodynamically preferred arrangement for most dipeptides [8] [9]. The peptide bond exhibits partial double-bond character due to resonance between the carbonyl carbon and nitrogen atoms, resulting in restricted rotation around the C-N bond [8].
The peptide bond geometry is characterized by specific bond lengths and angles. The C-N bond length is approximately 1.33 Å, intermediate between a typical single bond (1.47 Å) and double bond (1.27 Å) [8]. The C=O bond length is approximately 1.24 Å, consistent with carbonyl groups in amide systems [8]. The peptide bond angle (C-N-C) is approximately 123°, reflecting the sp² hybridization of the nitrogen atom [8].
The trans configuration places the two α-carbon atoms on opposite sides of the peptide bond, minimizing steric interactions between adjacent side chains [9]. This arrangement is energetically favored by approximately 2-3 kcal/mol compared to the cis configuration [8]. The planarity of the peptide bond is maintained through resonance stabilization, with deviations from planarity typically less than 5° [9].
Density functional theory calculations have provided detailed insights into the three-dimensional structure of alanylphenylalanine [10] [11]. The dipeptide adopts multiple conformational states depending on environmental conditions, with the most stable conformations characterized by specific dihedral angles [12] [11].
The backbone conformation is described by the φ (phi) and ψ (psi) dihedral angles, which define the protein backbone geometry [12] [13]. Computational studies using B3LYP and M06-2X functionals have identified preferred conformational regions on the Ramachandran map [12] [11]. The most stable conformers typically exhibit φ angles between -120° to -60° and ψ angles between -60° to +60° [12].
The phenylalanine side chain conformation is characterized by the χ₁ dihedral angle, which describes the rotation around the Cα-Cβ bond [14] [15]. Three predominant rotameric states are observed: gauche(-) (χ₁ ≈ -60°), trans (χ₁ ≈ 180°), and gauche(+) (χ₁ ≈ +60°) [14]. The trans rotamer is typically the most stable, followed by the gauche(-) configuration [12].
Computational analysis has revealed that alanylphenylalanine can exist in both extended and folded conformations [11]. The folded conformations are stabilized by intramolecular hydrogen bonding between the terminal amino and carboxyl groups [11] [9]. Nuclear magnetic resonance studies have confirmed the presence of multiple conformational states in solution, with rapid interconversion between different conformers [13] [15].
Table 3: Conformational Parameters
Parameter | Range/Value |
---|---|
φ (Alanine) | -120° to -60° [12] |
ψ (Alanine) | -60° to +60° [12] |
φ (Phenylalanine) | -120° to -60° [12] |
ψ (Phenylalanine) | -60° to +60° [12] |
χ₁ (Phenylalanine) | Three rotameric states [14] |
Peptide Bond ω | ~180° (trans) [8] |
The crystallographic properties of alanylphenylalanine and related dipeptides have been extensively studied through X-ray diffraction techniques [16] [17] [18]. While specific crystallographic data for alanylphenylalanine itself are limited in the literature, studies on related phenylalanine-containing dipeptides provide valuable insights into the solid-state structure [19] [20].
Dipeptides containing phenylalanine typically crystallize in monoclinic or orthorhombic space groups, with the specific space group depending on the packing arrangement and hydrogen bonding patterns [16] [18]. The crystal packing is influenced by intermolecular hydrogen bonds between peptide backbone atoms and π-π stacking interactions between aromatic rings [19].
The unit cell parameters for phenylalanine-containing dipeptides generally exhibit dimensions in the range of 5-20 Å for the a, b, and c axes, with β angles between 90° and 120° for monoclinic systems [16] [18]. The number of molecules per asymmetric unit (Z') can vary from 1 to 4, depending on the specific crystal packing arrangement [16].
Powder X-ray diffraction studies have been employed to determine crystal structures when single crystals are not available [17] [21]. Solid-state density functional theory calculations complement experimental crystallographic data by providing optimized atomic positions and lattice parameters [17] [21].
The thermal properties of crystalline alanylphenylalanine include thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures [3]. Thermogravimetric analysis reveals weight loss patterns consistent with dehydration and peptide bond cleavage [11].
Table 4: Physical Properties
Property | Value |
---|---|
Physical State | Solid [3] |
Color | White to off-white [3] |
Density | 1.222 g/cm³ [3] |
Melting Point | Not specified |
Solubility (DMSO) | Soluble [3] |
Solubility (Water) | Soluble [4] |
Storage Conditions | 2-8°C, sealed, dry [3] |
pKa | 3.41±0.10 [3] |